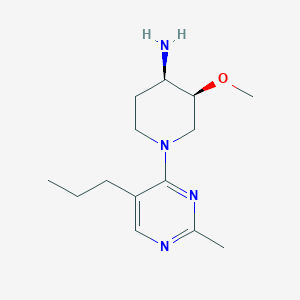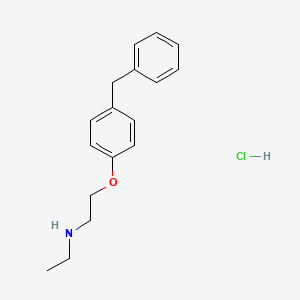![molecular formula C18H21N3O6 B5395489 4-ACETYL-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-(2-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5395489.png)
4-ACETYL-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-(2-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the acetyl, hydroxy, and nitrophenyl groups. The morpholine moiety is usually introduced in the final steps to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetyl-3-hydroxy-1-[2-(piperidin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one
- 4-Acetyl-3-hydroxy-1-[2-(pyrrolidin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the morpholine moiety in 4-acetyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one distinguishes it from similar compounds
Eigenschaften
IUPAC Name |
3-acetyl-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-12(22)15-16(13-4-2-3-5-14(13)21(25)26)20(18(24)17(15)23)7-6-19-8-10-27-11-9-19/h2-5,16,23H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSPEJYZSIPXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2[N+](=O)[O-])CCN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-[3-(2-fluorophenyl)acryloyl]piperazine](/img/structure/B5395410.png)
![2-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5395411.png)

![3-({[5-(TERT-BUTYL)-3-ISOXAZOLYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5395420.png)
![4,4-difluoro-1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5395423.png)
![(4aS*,8aR*)-6-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5395433.png)
![N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B5395435.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-isopropyl-2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5395439.png)
![N-[2-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5395440.png)

![N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(1-methylpyrrol-3-yl)acetamide](/img/structure/B5395451.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5395468.png)
![{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B5395474.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5395486.png)
